molecular formula C14H12ClFN2O2 B6577338 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 1207030-06-5

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide

Cat. No. B6577338
CAS RN: 1207030-06-5
M. Wt: 294.71 g/mol
InChI Key: SWCDWGKJGLJVTG-UHFFFAOYSA-N
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Description

“4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide” is a chemical compound. It is related to a class of compounds that have been used in the synthesis of various pharmaceutical and agrochemical products .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a process for preparing a related compound involves reacting a compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and would depend on the specific conditions and reagents used. The reactions could involve various organic chemistry mechanisms .

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide has been studied for its potential applications in scientific research. It has been used in studies of the structure-activity relationships of various compounds, as well as in the design of new drugs and drug delivery systems. It has also been studied for its potential to act as a ligand for various proteins and enzymes, and for its ability to bind to specific receptors in the body. Additionally, this compound has been studied for its potential to act as an inhibitor of certain enzymes and for its potential to act as a pro-drug in drug delivery systems.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide interacts with its target, Protox, by inhibiting its enzymatic activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound. When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways by inhibiting the Protox enzyme . This inhibition leads to the accumulation of protoporphyrin IX, which upon exposure to light, generates reactive oxygen species. These reactive species can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

This suggests that the compound may be quickly absorbed and distributed in the body, metabolized, and then efficiently excreted through the kidneys .

Result of Action

The result of the action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the death of the cells in which it is active . This is due to the oxidative damage caused by the reactive oxygen species generated by the accumulated protoporphyrin IX . This makes the compound effective as a herbicide, causing the death of unwanted plants .

Action Environment

The efficacy and stability of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide can be influenced by various environmental factors. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the generation of reactive oxygen species from accumulated protoporphyrin IX Therefore, the compound may be more effective in well-lit environments

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It has not been extensively studied, so its biochemical and physiological effects are not yet fully understood. Additionally, it is not always easy to synthesize and may require specialized equipment and techniques.

Future Directions

The potential applications of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide are numerous and varied, and there are many potential future directions for research. Some potential future directions include further study of its biochemical and physiological effects, further study of its potential to act as an inhibitor of certain enzymes, further study of its potential to act as a pro-drug in drug delivery systems, and further study of its potential applications in the design of new drugs and drug delivery systems. Additionally, further research could be done to better understand the structure-activity relationships of various compounds, as well as to better understand the binding of certain proteins and enzymes to their receptors and the expression of certain genes.

Synthesis Methods

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis, peptide synthesis, and solid-phase synthesis. Chemical synthesis involves the use of reagents and catalysts to form the desired product. Peptide synthesis is a process that uses chemical reactions to form peptides, which are short chains of amino acids. Solid-phase synthesis is a process that uses solid-phase reagents to form the desired product.

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-5-6-17-13(9-10)14(19)18-7-8-20-12-3-1-11(16)2-4-12/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDWGKJGLJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=NC=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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